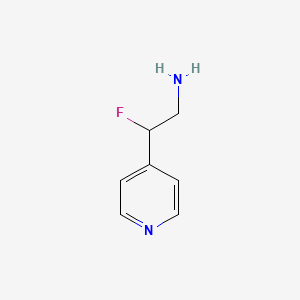
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine
説明
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is structurally similar to 2-pyridylethylamine, which is a histamine agonist selective for the h1 subtype . The H1 receptor plays a significant role in allergic reactions and is a target for antihistamine drugs.
Mode of Action
If it acts similarly to 2-Pyridylethylamine, it may bind to the H1 receptor, mimicking the action of histamine, and triggering a response in the cell .
Biochemical Pathways
If it acts like 2-Pyridylethylamine, it could be involved in the histamine signaling pathway, which plays a crucial role in immune responses, gastric acid secretion, and neurotransmission .
Result of Action
If it behaves like 2-Pyridylethylamine, it could potentially cause cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmission .
生物活性
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fluorine atom attached to a carbon adjacent to a pyridine ring. This configuration influences its biological activity and interaction with various biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyridine compounds, including those related to this compound, exhibit significant antitumor properties. For instance, a series of pyridineamide derivatives were synthesized and evaluated for their inhibitory effects against various cancer cell lines, such as A549, HeLa, and MCF-7. The most potent compound in this series showed IC50 values of 3.22 μM against A549 cells, indicating strong cytotoxicity .
Table 1: Antitumor Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B26 | A549 | 3.22 |
| B26 | HeLa | 4.33 |
| B26 | MCF-7 | 5.82 |
The structure–activity relationship (SAR) studies suggested that the introduction of electron-withdrawing groups like fluorine significantly enhanced the inhibitory activity against c-Met kinase, a critical target in cancer therapy .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The binding affinity to c-Met was confirmed through molecular docking simulations, indicating that structural modifications can lead to improved potency .
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest favorable profiles in terms of bioavailability and metabolic stability. For example, certain pyridine derivatives exhibited good oral bioavailability and low toxicity in animal models, making them suitable candidates for further development in therapeutic applications .
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Antiviral Properties : A study on similar fluorinated compounds revealed potent antiviral activity against HIV, with EC50 values significantly lower than existing treatments . This indicates that modifications to the pyridine structure can enhance antiviral efficacy.
- Neuroprotective Effects : Research into other pyridine derivatives has shown potential neuroprotective properties by selectively inhibiting nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . This suggests that similar mechanisms may be at play for this compound.
特性
IUPAC Name |
2-fluoro-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7(5-9)6-1-3-10-4-2-6/h1-4,7H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMWUDWCWGTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















